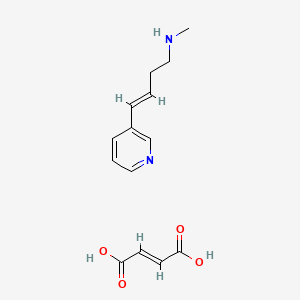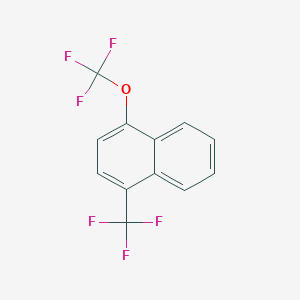
6,7-Dimethoxy-1-phenyl-1,4-dihydro-3h-isochromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-phenylisochroman-3-one is a chemical compound with the molecular formula C17H16O4. It belongs to the class of isochromanones, which are known for their diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-phenylisochroman-3-one typically involves the condensation of 6,7-dimethoxy-1-tetralone with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-1-phenylisochroman-3-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1-phenylisochroman-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound yields the corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-phenylisochroman-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-1-phenylisochroman-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxyisochroman-3-one
- 6,7-Dimethoxy-1,4-dihydroisochromen-3-one
- 6,7-Dimethoxy-3-isochromanone
Uniqueness
6,7-Dimethoxy-1-phenylisochroman-3-one is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
22506-61-2 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-phenyl-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C17H16O4/c1-19-14-8-12-9-16(18)21-17(11-6-4-3-5-7-11)13(12)10-15(14)20-2/h3-8,10,17H,9H2,1-2H3 |
InChI-Schlüssel |
RDKQNYXIAYRBDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B11841571.png)
![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)
![4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841596.png)
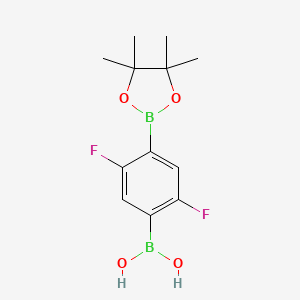

![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
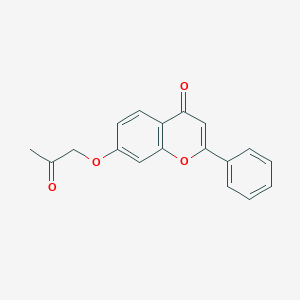

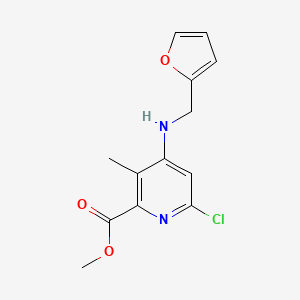
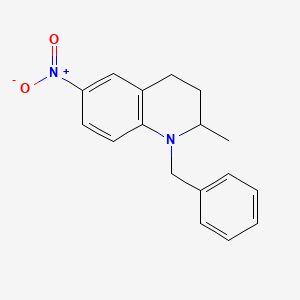
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)
